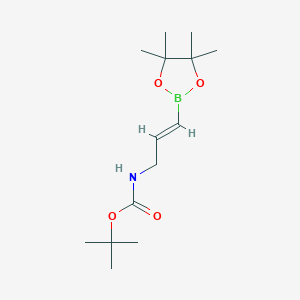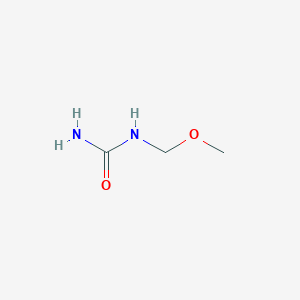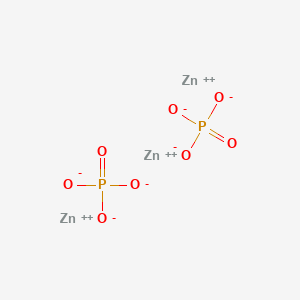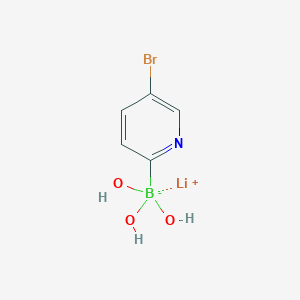
1H-Pyrazole-4-carboxaldehyde, 3-chloro-5-methyl-
Descripción general
Descripción
1H-Pyrazole-4-carboxaldehyde, 3-chloro-5-methyl- is a chemical compound that has been used in the synthesis of new pyrazole derivatives . It is a highly versatile intermediate for the synthesis of thiolates , azides , amines , and fused pyrazolo heterocycles via cyclocondensation reactions .
Synthesis Analysis
The compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation . All reagents were of reagent grade and were used without further purification . The synthesis process involved a series of reactions to produce new pyrazole derivatives .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates , azides , amines , and fused pyrazolo heterocycles via cyclocondensation reactions . It was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation of Novel Pyrazoles
Pyrazoles are recognized for their importance in heterocyclic chemistry, serving as core structures in compounds exhibiting significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized using microwave conditions, demonstrating potential physical and chemical properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Heterocyclic Compound Synthesis
The chemistry of pyrazoline derivatives highlights their utility as a privileged scaffold in the synthesis of various heterocycles. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others, showcasing their versatility in heterocyclic and dyes synthesis (M. A. Gomaa & H. Ali, 2020).
Organophosphorus Azoles Research
The study of organophosphorus azoles, incorporating tetra-, penta-, and hexacoordinated phosphorus atoms, leverages 31P NMR spectroscopy and quantum chemistry. This research provides deep insights into the stereochemical structure of these compounds, demonstrating the value of phosphorylated N-vinylazoles in evaluating Z/E isomerization (L. Larina, 2023).
Medicinal Chemistry Applications
Methyl substituted pyrazoles have been extensively researched for their potent medicinal scaffolds, showing a broad spectrum of biological activities. These studies underscore the synthetic approaches and medical significance of methyl-linked pyrazoles, highlighting their potential in generating new leads with high efficacy and less microbial resistance (Tulika Sharma et al., 2021).
Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives represent significant scaffold structures due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review provides an overview of their synthetic methods and biological applications, illustrating the scaffold's importance in medicinal chemistry (A. Cetin, 2020).
Mecanismo De Acción
Target of Action
Pyrazole derivatives, in general, are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to participate in various biochemical reactions, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (14456 g/mol) and predicted log Kow (032) suggest that it may have good bioavailability .
Result of Action
It’s known that pyrazole derivatives can exhibit various biological effects, such as antimicrobial, anti-inflammatory, and anticancer activities, among others .
Action Environment
The action of 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. For instance, its corrosion protection efficiency for mild steel in HCl decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
Propiedades
IUPAC Name |
3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLZFFRJOXSPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139157-40-7 | |
| Record name | 3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















